1-(4-Fluorophenyl)butan-2-amine hydrochloride
CAS No.: 23194-79-8
VCID: VC3021857
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(4-Fluorophenyl)butan-2-amine hydrochloride is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. It is a derivative of phenethylamine, characterized by the presence of a fluorine atom on the para position of the phenyl ring and an amine group attached to the butane chain. This compound exhibits potential psychoactive properties and is being explored for applications in drug development. Synthesis and Industrial ProductionThe synthesis of 1-(4-Fluorophenyl)butan-2-amine hydrochloride involves several key steps, often requiring strict control over parameters such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow synthesis techniques can be employed to enhance efficiency in industrial settings. Chemical ReactionsThis compound can participate in various chemical reactions, including:
Mechanism of Action and Biological ActivityThe mechanism of action for 1-(4-Fluorophenyl)butan-2-amine hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain. Similar compounds have been shown to interact with serotonin and dopamine receptors, potentially influencing mood and behavior. The presence of the fluorine atom may enhance binding affinity or alter pharmacokinetic properties compared to non-fluorinated analogs. Applications and Research Findings1-(4-Fluorophenyl)butan-2-amine hydrochloride has several scientific applications, primarily in medicinal chemistry and pharmacology. Its potential psychoactive properties make it a candidate for drug development research. Storage and Handling |
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CAS No. | 23194-79-8 | ||||||||||||
Product Name | 1-(4-Fluorophenyl)butan-2-amine hydrochloride | ||||||||||||
Molecular Formula | C10H15ClFN | ||||||||||||
Molecular Weight | 203.68 g/mol | ||||||||||||
IUPAC Name | 1-(4-fluorophenyl)butan-2-amine;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H | ||||||||||||
Standard InChIKey | MZMRYQWRCZRMIQ-UHFFFAOYSA-N | ||||||||||||
SMILES | CCC(CC1=CC=C(C=C1)F)N.Cl | ||||||||||||
Canonical SMILES | CCC(CC1=CC=C(C=C1)F)N.Cl | ||||||||||||
PubChem Compound | 90470429 | ||||||||||||
Last Modified | Aug 16 2023 |
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